molecular formula C22H19ClFN3O5 B11041364 Methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Cat. No.: B11041364
M. Wt: 459.9 g/mol
InChI Key: ANVGOIJZCYBMMG-UHFFFAOYSA-N
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Description

Methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a pyrrolidinone ring fused with a quinoxaline ring.
  • The substituents include a chlorine atom, a fluorine atom, and an ester group (methyl propanoate).

Preparation Methods

Synthetic Routes:

    Mannich Reaction:

    Heterocyclic Synthesis:

Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich heterocyclic rings.

    Substitution: Chlorine and fluorine atoms make it susceptible to substitution reactions.

    Reduction: Reduction of the carbonyl groups is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Nucleophilic substitution with amines or alkoxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:
  • Reduction of the carbonyl groups could yield corresponding alcohols.
  • Substitution reactions may lead to various derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with cellular targets, influencing biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19ClFN3O5

Molecular Weight

459.9 g/mol

IUPAC Name

methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate

InChI

InChI=1S/C22H19ClFN3O5/c1-32-22(31)13(19-20(29)26-17-5-3-2-4-16(17)25-19)8-11-9-18(28)27(21(11)30)12-6-7-15(24)14(23)10-12/h2-7,10-11,13,19,25H,8-9H2,1H3,(H,26,29)

InChI Key

ANVGOIJZCYBMMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)C3C(=O)NC4=CC=CC=C4N3

Origin of Product

United States

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